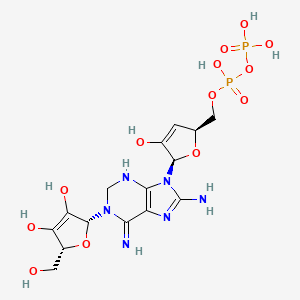

8-Aminoadenosine cyclic 3',5'-(hydrogen phosphate) 5'-ribofuranosyl ester

Description

8-Aminoadenosine cyclic 3',5'-(hydrogen phosphate) 5'-ribofuranosyl ester (CAS 30685-40-6; molecular formula: C₁₀H₁₃N₆O₆P) is a cyclic nucleotide derivative of adenosine modified at the C8 position with an amino group. This structural modification enhances its binding affinity to specific cellular targets, such as glucose-regulated protein 78 (GRP78), a chaperone protein implicated in cancer cell survival . The compound acts as an antimetabolite, disrupting RNA/DNA synthesis and ATP depletion, leading to apoptosis in malignant cells like multiple myeloma . Its cyclic phosphate group improves metabolic stability and intracellular retention compared to non-cyclic analogues .

Properties

CAS No. |

151898-25-8 |

|---|---|

Molecular Formula |

C15H22N6O13P2 |

Molecular Weight |

556.32 g/mol |

IUPAC Name |

[(2S,5R)-5-[8-amino-1-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-6-imino-2,3-dihydropurin-9-yl]-4-hydroxy-2,5-dihydrofuran-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C15H22N6O13P2/c16-11-8-12(18-4-20(11)14-10(25)9(24)7(2-22)33-14)21(15(17)19-8)13-6(23)1-5(32-13)3-31-36(29,30)34-35(26,27)28/h1,5,7,13-14,16,18,22-25H,2-4H2,(H2,17,19)(H,29,30)(H2,26,27,28)/t5-,7+,13+,14+/m0/s1 |

InChI Key |

YXPVCOGBORSVTN-XWPVMSEFSA-N |

Isomeric SMILES |

C1NC2=C(C(=N)N1[C@H]3C(=C([C@H](O3)CO)O)O)N=C(N2[C@H]4C(=C[C@H](O4)COP(=O)(O)OP(=O)(O)O)O)N |

Canonical SMILES |

C1NC2=C(C(=N)N1C3C(=C(C(O3)CO)O)O)N=C(N2C4C(=CC(O4)COP(=O)(O)OP(=O)(O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 8-Amino Substituted Adenosine Derivatives

The introduction of the amino group at the 8-position of adenosine is typically achieved via nucleophilic substitution or reduction of 8-halogenated adenosine precursors. According to research on 8-substituted cyclic ADP-ribose analogues, the key step involves stereoselective ring closure of the nucleobase with the sugar moiety, often using thioribose derivatives and controlled equilibrium between α/β anomers to ensure β-configuration at the N1-glycosidic bond.

- The 8-amino group can be introduced by reduction of 8-nitro or 8-azido precursors.

- Alternatively, direct amination methods on 8-halogenated adenosine derivatives are employed.

Formation of the Cyclic 3',5'-Phosphate Ester

The cyclic phosphate moiety is formed by intramolecular cyclization between the 3' and 5' hydroxyl groups of the ribose. This step is critical and often involves:

- Activation of the phosphate group using phosphorothioate or phosphoramidite chemistry.

- Use of silver ion (Ag+) promoted activation to facilitate cyclization, as demonstrated in the synthesis of cyclic ADP-ribose analogues.

- The formation of an 18-membered pyrophosphate ring in related compounds suggests the need for precise control of reaction conditions to favor cyclic phosphate ester formation.

Protection and Deprotection Strategies

To achieve regioselectivity and prevent side reactions, protecting groups are employed on the ribose hydroxyls and nucleobase amino groups:

- The 2'- and 3'-hydroxyl groups are commonly protected with silyl groups such as tert-butyldimethylsilyl (TBDMS) or cyclic silyl protecting groups.

- The 5'-hydroxyl is often left free or selectively protected depending on the synthetic route.

- The 5',3'-cyclic silyl protecting group can be introduced using disilylalkyl bis(trifluoromethanesulfonate) reagents to facilitate subsequent phosphorylation steps.

- After cyclization, deprotection is carried out under mild acidic or fluoride ion conditions to yield the free cyclic phosphate ester.

Detailed Synthetic Procedure (Generalized)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 8-halogenated adenosine | Halogenation reagents (e.g., NBS) | Selective halogenation at 8-position |

| 2 | Introduction of 8-amino group | Reduction (e.g., catalytic hydrogenation) or nucleophilic substitution | Conversion of 8-halogen to 8-amino |

| 3 | Protection of ribose hydroxyls | TBDMS-Cl, imidazole, or cyclic silyl reagents | Protect 2' and 3' hydroxyls selectively |

| 4 | Activation of phosphate group | Phenyl phosphorothioate, phosphoramidite reagents, Ag+ ions | Promote intramolecular cyclization |

| 5 | Cyclization to form 3',5'-cyclic phosphate | Controlled temperature, inert atmosphere | Formation of cyclic phosphate ester |

| 6 | Deprotection | Fluoride ion (e.g., TBAF), mild acid | Remove silyl protecting groups |

Research Findings and Optimization

- The stereoselective N1-β-thioribosyladenine ring closure is a key step to ensure the correct β-configuration of the nucleoside, which is crucial for biological activity.

- Silver ion-promoted activation of phosphorothioate substrates enhances the efficiency of cyclic phosphate ring formation, reducing side products and improving yields.

- Use of cyclic silyl protecting groups allows for selective protection of ribose hydroxyls and facilitates large-scale synthesis due to easier purification and handling.

- Reaction times, solvent choice (e.g., acetonitrile, dimethylformamide), and temperature are optimized to balance reaction rate and product stability.

Summary Table of Key Reagents and Conditions

Chemical Reactions Analysis

8-Amino-cyclic Adenosine Diphosphate-ribose undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various amino or thiol-substituted compounds .

Scientific Research Applications

8-Amino-cyclic Adenosine Diphosphate-ribose has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-cyclic Adenosine Diphosphate-ribose involves its interaction with calcium channels and receptors. It acts as an antagonist of cyclic adenosine diphosphate ribose, thereby inhibiting calcium release from intracellular stores . This inhibition affects various molecular targets and pathways, including those involved in muscle contraction, gene transcription, and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 8-aminoadenosine cyclic 3',5'-phosphate and related nucleoside analogues:

Binding Affinity and Mechanism

- 8-Aminoadenosine cyclic phosphate: Forms direct hydrogen bonds with GRP78 residues (Lys293, Ser297, Arg364) and water-mediated interactions (Asp256, Glu290), critical for stabilizing the protein-ligand complex . The amino group at C8 enhances polar interactions compared to bulkier substituents like chloro.

- It primarily acts via RNA/DNA incorporation and termination .

Pharmacological Activity

- Anticancer Efficacy: 8-Aminoadenosine cyclic phosphate targets glucose metabolism in myeloma cells, reducing glucose transporter (GLUT) expression and triggering autophagy . 8-Chloroadenosine analogues show broader cytotoxicity but lack specificity for metabolic pathways, relying instead on nucleic acid incorporation .

- Synthetic Accessibility: Cyclic phosphates are synthesized via carbodiimide-mediated condensation of nucleoside 5'-phosphates, as seen in deazapurine derivatives . Modifications at C8 (e.g., amino, chloro) require tailored protection/deprotection strategies.

Research Findings and Clinical Relevance

- 8-Aminoadenosine cyclic phosphate: In myeloma models, co-treatment with autophagy inhibitors (e.g., chloroquine) synergistically enhances cell death, highlighting its metabolic targeting mechanism .

- 8-Chloroadenosine: Currently in phase I trials for hematological malignancies, demonstrating efficacy but with dose-limiting neurotoxicity .

- Structural Insights: Molecular dynamics simulations reveal that the amino group in 8-aminoadenosine cyclic phosphate reduces steric clashes in the GRP78 binding pocket compared to methylamino or oxo groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.